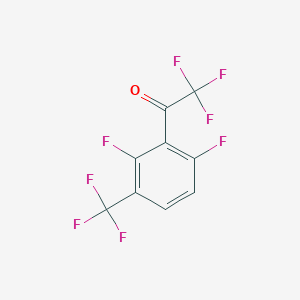

2,2,2,2',6'-Pentafluoro-3'-(trifluoromethyl)acetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

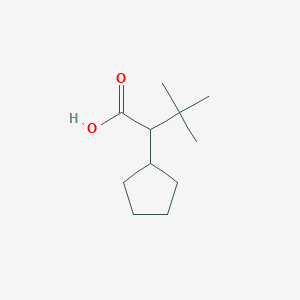

2,2,2,2’,6’-Pentafluoro-3’-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C9H2F8O . It has been used to investigate the use of in situ generated CuCF3 for the direct substitution of chlorine by CF3 in various aromatic substrates .

Synthesis Analysis

The synthesis of 2,2,2-trifluoro-3’-(trifluoromethyl)acetophenone, a similar compound, has been reported using Grignard synthesis with m-trifluoromethylbromo-benzene and trifluoroacetic acid .Molecular Structure Analysis

The molecular structure of 2,2,2,2’,6’-Pentafluoro-3’-(trifluoromethyl)acetophenone can be analyzed using various spectroscopic techniques. The molecular formula is C9H2F8O .Chemical Reactions Analysis

Phenylation of 3′-(trifluoromethyl)acetophenone in the presence of dihydroxy bis (sulfonamide) ligand (enantioselective catalyst), titanium tetraisopropoxide and diphenylzinc has been investigated .Wissenschaftliche Forschungsanwendungen

Formation and Reactivity of Fluorinated Indole Derivatives

Acetophenone derivatives, such as those closely related to 2,2,2,2',6'-Pentafluoro-3'-(trifluoromethyl)acetophenone, have been studied for their ability to form Fischer indole products through reactions with hydrazones. These reactions result in the displacement of o-fluorine rather than o-hydrogen, leading to the formation of fluorinated indoles and showcasing the unique reactivity of fluorinated compounds in organic synthesis (Brooke, 1983).

Catalysis and Synthesis Enhancement

Pentafluorophenylammonium triflate (PFPAT) has been identified as an efficient catalyst for the synthesis of 2,4,6-triarylpyridines from acetophenone derivatives. This methodology provides advantages such as short reaction times, high yields, and the absence of volatile organic solvents, illustrating the role of fluorinated compounds in facilitating environmentally friendly chemical processes (Montazeri & Mahjoob, 2012).

Enhancing Reactivity for Polycondensations

A computational study on reactions involving acetophenone and fluorinated analogs with aromatic hydrocarbons has shown that electron-withdrawing groups, such as those found in fluorinated acetophenones, can enhance the reactivity of carbonyl compounds in electrophilic aromatic substitution reactions. This insight is crucial for the design of reactive monomers in polymer science (Ramos Peña, Zolotukhin, & Fomine, 2004).

Application in Organic Synthesis

Fluorinated acetophenones have been utilized as intermediates in the synthesis of various heterocyclic and aromatic compounds, demonstrating their value in creating complex molecular architectures with potential applications in medicinal chemistry and material science. For instance, the synthesis of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones via Claisen condensation showcases the versatility of fluorinated acetophenones in organic synthesis (Irgashev et al., 2009).

Eigenschaften

IUPAC Name |

1-[2,6-difluoro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2F8O/c10-4-2-1-3(8(12,13)14)6(11)5(4)7(18)9(15,16)17/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXLNFWQAHCKCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)C(=O)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2F8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2614157.png)

![5-Octylsulfanyl-1H-[1,2,4]triazole](/img/structure/B2614158.png)

![(Z)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2614161.png)

![2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2614163.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2614164.png)

![5-Bromo-4-chloropyrazolo[1,5-a]pyridine](/img/structure/B2614168.png)